1: Duhault J, Berger S, Boulanger M, Della Zuana O, Lacour F, Wierzbicki M. General pharmacology of S 15261, a new concept for treatment of diabetes. Arzneimittelforschung. 1998 Jul;48(7):734-44. PubMed PMID: 9706374.
2: Caüzac M, Kohl C, Girard J, Pégorier JP. S-15261, a new anti-hyperglycemic agent, reduces hepatic glucose production through direct and insulin-sensitizing effects. Biochem Pharmacol. 2005 Aug 15;70(4):527-34. PubMed PMID: 15993851.
3: Marquié G, Duhault J, Espinal J, Petkov P, Jablenska R, Khallayoun S, Bennani N. S 15261, a novel agent for the treatment of insulin resistance. Studies on Psammomys obesus. Effect on pancreatic islets of insulin resistant animals. Cell Mol Biol (Noisy-le-grand). 1997 Mar;43(2):243-51. PubMed PMID: 9130608.
4: Pickavance LC, Wilding JP. Effects of S 15511, a therapeutic metabolite of the insulin-sensitizing agent S 15261, in the Zucker Diabetic Fatty rat. Diabetes Obes Metab. 2007 Jan;9(1):114-20. PubMed PMID: 17199726.
5: Marquié G, El Madani T, Solera ML, Duhault J, Espinal J, Khallayoun S, Bennani N. S15261, a novel agent for the treatment of insulin resistance. Studies on Psammomys obesus. Life Sci. 1997;61(18):1741-53. PubMed PMID: 9365221.
6: Duhault J, Lacour F, Boulanger M, Della-Zuana O, Ravel D, Wierzbicki M, Espinal J. S15261, a new compound for the treatment of the insulin resistance syndrome. Diabetologia. 1994 Oct;37(10):969-75. PubMed PMID: 7851691.
7: Espinal J, Lacour F, Berger S, Duhault J. S15261 antagonises amylin-induced impaired glucose tolerance. FEBS Lett. 1995 Jul 10;368(1):36-8. PubMed PMID: 7615084.
8: Russell JC, Ravel D, Pégorier JP, Delrat P, Jochemsen R, O'Brien SF, Kelly SE, Davidge ST, Brindley DN. Beneficial insulin-sensitizing and vascular effects of S15261 in the insulin-resistant JCR:LA-cp rat. J Pharmacol Exp Ther. 2000 Nov;295(2):753-60. PubMed PMID: 11046115.